molecular formula C23H26N4O2 B2647988 (1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide CAS No. 725219-12-5

(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide

Cat. No. B2647988
CAS RN: 725219-12-5
M. Wt: 390.487
InChI Key: GODLWJWCTCMEJX-ZVHZXABRSA-N
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Description

1H-benzo[d]imidazole is a heterocyclic compound that is part of many biologically active molecules . It is a five-membered ring structure that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with an aromatic aldehyde . The specific synthesis route for your compound might involve additional steps to incorporate the other functional groups .


Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole consists of a fused benzene and imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

1H-benzo[d]imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They can participate in various chemical reactions depending on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary depending on their structure . They are generally soluble in polar solvents and can exhibit both acidic and basic properties .

Scientific Research Applications

Antioxidant Activity and Molecular Structure

A study explored a series of heterocyclic compounds with the 3,4,5-trimethoxybenzyloxy group, known for its free radical scavenging abilities. The focus was on thiosemicarbazide derivatives converted into 1,2,4-triazole derivatives or 1,3,4-oxadiazole through various treatments. These compounds demonstrated significant antioxidant activity in assays, and density functional theory (DFT) calculations were used to delve into the radical scavenging activities of these compounds, highlighting the importance of NH, SH, and CH hydrogens (Kareem et al., 2016).

Catalytic and Antimicrobial Activities

Research involving ruthenium-based metathesis complexes highlighted the synthesis of N-heterocyclic carbenes and their application in ring-closing metatheses (RCM) and cross-metathesis. Specific complexes showed high efficiency in macrocyclizations and excellent activity in both RCM and cross-metathesis due to their stability (Bantreil & Nolan, 2011).

Interaction with DNA and Enzymatic Activities

Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide were synthesized and characterized. These compounds underwent extensive biological screenings, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their ability to interact with Salmon sperm DNA was notably significant, indicating potential applications in various biological and medicinal fields (Sirajuddin et al., 2013).

Synthesis and Applications in Catalysis

A study on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands revealed their effectiveness as catalysts for C-N bond formation, employing a hydrogen-borrowing strategy under solvent-free conditions. Among various complexes, one with a mesityl substituent displayed maximum activity, showing potential in selective mono-N-methylation of various anilines and successful synthesis of substituted quinolines (Donthireddy et al., 2020).

Mechanism of Action

The mechanism of action of 1H-benzo[d]imidazole derivatives can vary widely depending on their structure and the target they interact with . Some derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities .

Safety and Hazards

The safety and hazards associated with 1H-benzo[d]imidazole derivatives can vary depending on their structure . Some derivatives may be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

Given the wide range of biological activities exhibited by 1H-benzo[d]imidazole derivatives, they continue to be an area of interest for the development of new drugs . Future research may focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-22(2)16(20-25-17-9-5-6-10-18(17)26-20)12-13-23(22,3)21(29)27-24-14-15-8-4-7-11-19(15)28/h4-11,14,16,28H,12-13H2,1-3H3,(H,25,26)(H,27,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODLWJWCTCMEJX-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)NN=CC2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CCC1(C)C(=O)N/N=C/C2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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